molecular formula C10H15N3O B13429187 (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B13429187
M. Wt: 193.25 g/mol
InChI Key: YJYSDALNSXMLNG-UHFFFAOYSA-N
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Description

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves the formation of the imidazo[1,2-b]pyrazole scaffold followed by functionalization. One common method involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could introduce various functional groups onto the imidazole or pyrazole rings.

Scientific Research Applications

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Pyrazole: A five-membered heterocyclic compound with two adjacent nitrogen atoms.

    1H-imidazo[1,2-b]pyrazole: A fused heterocyclic compound similar to (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol but without the isobutyl and hydroxyl groups.

Uniqueness

This compound is unique due to the presence of both imidazole and pyrazole rings, as well as the isobutyl and hydroxyl functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-7-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8(2)6-12-3-4-13-10(12)9(7-14)5-11-13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYSDALNSXMLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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